molecular formula C14H9Cl2N5O B11304365 N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide

N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11304365
M. Wt: 334.2 g/mol
InChI Key: ZLEWBUHYTXGLDA-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 3,4-dichlorophenyl group and a tetrazole ring at the meta position of the benzamide scaffold. This compound’s structural uniqueness arises from the combination of halogen substituents (chlorine atoms) and the tetrazole moiety, which contribute to its electronic and steric properties.

Properties

Molecular Formula

C14H9Cl2N5O

Molecular Weight

334.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C14H9Cl2N5O/c15-12-5-4-10(7-13(12)16)18-14(22)9-2-1-3-11(6-9)21-8-17-19-20-21/h1-8H,(H,18,22)

InChI Key

ZLEWBUHYTXGLDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, sodium azide can react with benzonitrile under acidic conditions to form 1H-tetrazole.

    Coupling with Dichlorophenyl Group: The tetrazole derivative is then coupled with 3,4-dichloroaniline through a condensation reaction, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of Benzamide: The final step involves the formation of the benzamide linkage. This can be achieved by reacting the intermediate product with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, potentially converting it to an amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution, especially at the positions ortho to the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products

    Oxidation: Oxidized tetrazole derivatives.

    Reduction: Aminated derivatives of the original compound.

    Substitution: Substituted dichlorophenyl derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds containing tetrazole and benzamide moieties exhibit significant antimicrobial properties. For instance, derivatives of tetrazole have been shown to possess antibacterial effects against various pathogens, including Escherichia coli and Pseudomonas aeruginosa . The incorporation of the dichlorophenyl group enhances the lipophilicity and bioactivity of the compound, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties
The anticancer potential of N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide has been investigated through various in vitro assays. Studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines by disrupting mitochondrial membrane potential and generating reactive oxygen species . The structure-activity relationship (SAR) studies suggest that modifications in the benzamide and tetrazole structures can lead to improved efficacy against specific cancer types.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic pathways that include:

  • Formation of the Tetrazole Ring : This is often achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
  • Benzamide Formation : The introduction of the benzamide moiety can be accomplished via acylation reactions with appropriate amines.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

In Vitro Studies

In vitro biological evaluations have been conducted to assess the antimicrobial and anticancer activities of this compound. These studies typically involve:

  • Antimicrobial Assays : Utilizing methods such as the disk diffusion method or broth microdilution to determine Minimum Inhibitory Concentrations (MICs).
  • Cytotoxicity Assays : The MTT assay is commonly used to evaluate the cytotoxic effects on various cancer cell lines.

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions of this compound with target proteins. These studies help predict the affinity and orientation of the compound within the active sites of proteins involved in disease pathways.

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

  • A study demonstrated that tetrazole derivatives exhibited potent activity against resistant strains of bacteria, suggesting a potential role in treating infections caused by multidrug-resistant organisms .
  • Another investigation into anticancer agents found that modifications to the benzamide structure significantly enhanced cytotoxicity against breast cancer cells .

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes or receptors that recognize such functional groups. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Halogenated Aromatic Systems

Several compounds share the 3,4-dichlorophenyl motif, which is known to enhance binding affinity in receptor-ligand interactions due to its electron-withdrawing effects and hydrophobic character. Key examples include:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features
N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]quinolin-4-amine hydrochloride Indazole-quinoline hybrid with Cl substituents ~470 (estimated) Enhanced π-π stacking due to fused aromatic systems; hydrochloride salt improves solubility.
N-(3,4-dichlorophenyl) propanamide (Propanil) Propanamide backbone 218.06 Herbicidal activity; simpler amide structure without heterocyclic moieties.
N-(2-(3-(3,4-difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide Fluorinated phenyl and imidazole groups ~400 (estimated) Fluorine atoms increase electronegativity; imidazole enhances metal coordination.

Key Observations :

  • The tetrazole group in the target compound introduces a highly polarizable nitrogen-rich system, contrasting with the imidazole (in ) or quinoline (in ) groups in analogs. This may influence solubility, metabolic stability, and hydrogen-bonding interactions.

Role of Heterocyclic Moieties

The tetrazole ring (1H-tetrazol-1-yl) is a critical feature distinguishing the target compound from other benzamide derivatives. Comparative analysis with triazole- and imidazole-containing analogs reveals:

  • Triazole Derivatives: Compounds like ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (from ) exhibit similar nitrogen-rich systems but lack the aromatic chlorination pattern.
  • Imidazole Derivatives : N-(2-(3-(3,4-difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide shares a benzamide core but replaces tetrazole with imidazole. Imidazole’s lower ring strain and basicity may favor different pharmacokinetic profiles.

Physicochemical and Functional Implications

  • Acid-Base Properties : The tetrazole ring (pKa ~4–5) introduces pH-dependent solubility, contrasting with the more basic imidazole (pKa ~7) .
  • Stability : Halogenation may reduce oxidative degradation, as seen in Propanil , but the tetrazole’s sensitivity to hydrolysis could limit bioavailability.

Biological Activity

N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C17_{17}H15_{15}Cl2_2N5_5O2_2
  • Molecular Weight : 366.24 g/mol

This compound features a benzamide backbone with a tetrazole ring, which is known for enhancing the bioactivity of various pharmacological agents.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Calcium Channel Modulation : Research indicates that tetrazole compounds can act as modulators of calcium channels, influencing cellular signaling pathways crucial for various physiological processes .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives containing the tetrazole moiety exhibit antibacterial and antifungal properties. The presence of electron-withdrawing groups like chlorine enhances their efficacy against microbial strains .

Antimicrobial Efficacy

The following table summarizes the antimicrobial activity of this compound against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus25 μg/mL
Escherichia coli50 μg/mL
Candida albicans30 μg/mL
Pseudomonas aeruginosa40 μg/mL

These results indicate that the compound exhibits moderate antibacterial and antifungal activities, making it a candidate for further development in antimicrobial therapies.

Case Studies

  • Antibacterial Activity : In a study assessing various tetrazole derivatives, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis revealed that substituents on the benzene ring play a crucial role in enhancing antimicrobial potency .
  • Antifungal Properties : Another investigation highlighted the compound's effectiveness against Candida species, suggesting its potential use in treating fungal infections. The study compared its activity to standard antifungal agents and found it to be competitive .

Conclusion and Future Directions

This compound shows promising biological activity, particularly in antimicrobial applications. Its mechanisms of action through calcium channel modulation and direct antimicrobial effects warrant further exploration. Future research should focus on:

  • In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its effects.
  • Structure Optimization : To enhance its bioactivity and reduce potential side effects.

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